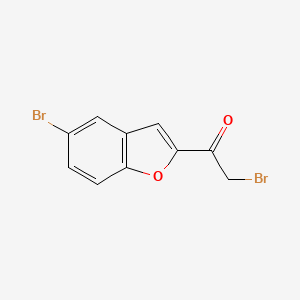

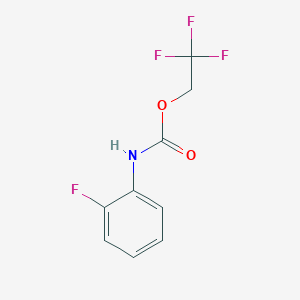

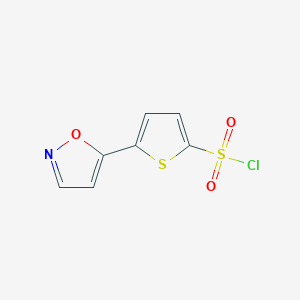

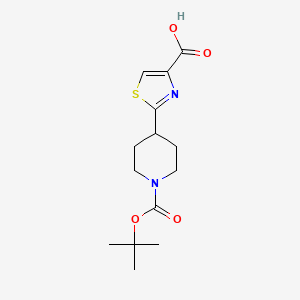

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate (TFC) is an organofluorine compound that has been used in a variety of applications due to its unique properties. It is a versatile compound that has been used in the synthesis of other compounds, as well as in scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Binding Properties

- A study reported the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, including the use of 2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate. These compounds showed binding characteristics similar to cocaine, with some demonstrating higher affinity at cocaine recognition sites (Milius et al., 1991).

Analytical Techniques

- A high-performance liquid chromatographic technique using post-column fluorometric labeling was developed for determining carbamate insecticides. This method showed high resolution, sensitivity, and selectivity, crucial for detecting multicarbamate insecticide residues (Krause, 1979).

Radiopharmaceutical Applications

- Research on synthesizing 4-[18F]fluorophenylurea derivatives as model compounds involved carbamate-4-nitrophenylesters, demonstrating potential applications in radiopharmaceuticals (Olma et al., 2006).

Prodrug Development

- The synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan was explored as potential prodrugs against Pneumocystis carinii pneumonia. The 4-fluorophenyl carbamate showed notable anti-PCP activity (Rahmathullah et al., 1999).

Organic Synthesis

- A study on palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters showed significant implications for drug design, particularly for incorporating fluorinated moieties into organic molecules (Zhao & Hu, 2012).

Photoredox Catalysis

- Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds highlighted the significance of trifluoromethyl groups in pharmaceuticals and agrochemicals. This work explored efficient and selective radical fluoromethylation reactions (Koike & Akita, 2016).

Chiral Discrimination

- A study achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. The retention of the enantiomers was influenced by weak hydrogen bonds and other interactions, including inclusion in the amylose carbamate chains (Bereznitski et al., 2002).

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c10-6-3-1-2-4-7(6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGCLODTAXBKGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-fluorophenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)

![2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1334639.png)